molecular formula C21H28O5 B15139560 Phanginin A

Phanginin A

Cat. No.: B15139560
M. Wt: 360.4 g/mol
InChI Key: FBOCRPKLWNKMFW-YCBSRJOKSA-N
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Description

Phanginin A is a cassane diterpenoid isolated from the seeds of Caesalpinia sappan, a plant traditionally used in Asian medicine for its anti-inflammatory and blood-tonic properties . Structurally, it belongs to the cassane diterpenoid family, characterized by a fused tetracyclic framework with varying oxygenated substituents. This compound has demonstrated significant cytotoxicity against multiple cancer cell lines, including ovarian (A2780, HEY), gastric (AGS), and non-small cell lung cancer (A549) cells, with IC50 values in the micromolar range .

Properties

Molecular Formula

C21H28O5

Molecular Weight

360.4 g/mol

IUPAC Name

methyl (1S,2S,9R,10S,13R,14R,17R)-17-hydroxy-9-methyl-5,16-dioxapentacyclo[12.3.3.01,13.02,10.04,8]icosa-4(8),6-diene-14-carboxylate

InChI

InChI=1S/C21H28O5/c1-12-13-4-5-17-20(18(22)24-2)7-3-8-21(17,19(23)26-11-20)15(13)10-16-14(12)6-9-25-16/h6,9,12-13,15,17,19,23H,3-5,7-8,10-11H2,1-2H3/t12-,13+,15+,17+,19-,20+,21+/m1/s1

InChI Key

FBOCRPKLWNKMFW-YCBSRJOKSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2CC[C@H]3[C@@]4(CCC[C@@]3([C@H]2CC5=C1C=CO5)[C@@H](OC4)O)C(=O)OC

Canonical SMILES

CC1C2CCC3C4(CCCC3(C2CC5=C1C=CO5)C(OC4)O)C(=O)OC

Origin of Product

United States

Preparation Methods

Phanginin A is a natural cassane diterpenoid isolated from the seeds of Caesalpinia sappan. The seeds are extracted with dichloromethane at room temperature, and the crude extracts are evaporated under reduced pressure. The crude extract is further purified by column chromatography using petroleum ether as the eluent and increasing polarity with acetone to give various fractions .

Chemical Reactions Analysis

Molecular Mechanisms of Action

Phanginin A inhibits hepatic gluconeogenesis by activating SIK1, a key kinase regulated by LKB1. This activation increases SIK1 phosphorylation, which enhances PDE4 activity. Elevated PDE4 breaks down cyclic adenosine monophosphate (cAMP), suppressing the cAMP/PKA/CREB signaling pathway critical for gluconeogenesis .

Key Reaction Pathway

Phanginin ALKB1 ActivationSIK1 PhosphorylationPDE4 ActivitycAMPGluconeogenesis\text{this compound} \rightarrow \text{LKB1 Activation} \rightarrow \text{SIK1 Phosphorylation} \uparrow \rightarrow \text{PDE4 Activity} \uparrow \rightarrow \text{cAMP} \downarrow \rightarrow \text{Gluconeogenesis} \downarrow

Citations :

Structural-Activity Relationships (SAR)

Derivatives of this compound were synthesized to explore structure-dependent effects on gluconeogenesis. A notable derivative (compound 7) demonstrated enhanced SIK1 phosphorylation and anti-diabetic efficacy in ob/ob mice, highlighting the importance of structural modifications .

SAR Findings

Feature Effect on Activity
Hydroxyl Groups Critical for SIK1 activation
Ester Functionalities Influence PDE4 binding affinity
Ring Substituents Alter cAMP pathway interaction

Citations :

Analytical Characterization

This compound’s structure was confirmed using spectroscopic and chromatographic techniques:

Key Analytical Data

Technique Observations
HRESIMS Molecular formula: C21H28O6\text{C}_{21}\text{H}_{28}\text{O}_6 (m/z 399.1789)
1H NMR Signals for tertiary methyls, oxygenated methines, and carbonyl groups
CD Spectra Positive Cotton effect at 216 nm confirmed R configuration at C-14
X-ray Crystallography Defined ether bridge positioning between C-19/C-20 in this compound-K

Citations :

PDE4 Activity Assay

This compound’s direct effect on PDE4 was quantified using purified enzymes and liver lysates:

  • Protocol : Incubation with cAMP substrate and 5′-nucleotidase.

  • Result : Increased PDE4 activity correlates with reduced cAMP levels .

SIK1 Overexpression

Overexpression of SIK1 in hepatocytes replicated this compound’s effects:

  • PDE4 Activity : 1.8\uparrow 1.8-fold vs. control .

  • cAMP Levels : 40%\downarrow 40\% compared to baseline .

In Vivo Metabolic Effects

In ob/ob mice, this compound:

  • Acute Treatment : Reduced gluconeogenesis via SIK1 phosphorylation and PDE4 activation .

  • Chronic Treatment : Lowered blood glucose by 30%\approx 30\% and improved lipid profiles .

Scientific Research Applications

Phanginin A has a wide range of scientific research applications, including:

Mechanism of Action

Phanginin A exerts its effects by activating salt-induced kinase 1 (SIK1). This activation increases the activity of phosphodiesterase 4 (PDE4) and suppresses the cAMP signaling pathway. By inhibiting the cAMP/protein kinase A (PKA)/CREB pathway, this compound effectively inhibits hepatic gluconeogenesis. This mechanism helps in reducing blood glucose levels and improving metabolic disorders .

Comparison with Similar Compounds

Structural Comparison

Phanginin A shares its cassane diterpenoid core with analogues like Phanginin F, I, R, S, and T, but differs in substituent positions and stereochemistry. Key structural distinctions include:

Compound Molecular Formula Key Structural Features Evidence ID
This compound C21H28O6 β-OH at C-11, α-H at C-20, ester groups at C-19 and C-20
Phanginin F C21H28O6 Similar to this compound but with γ-lactone ring at C-19/C-20
Phanginin T C21H28O6 α-OH at C-11, β-H at C-20; altered hemiacetal configuration reduces cytotoxicity
Phanginin R C21H30O4 Lacks ester groups at C-19/C-20; reduced oxygen content correlates with lower activity

Key Insights :

  • The β-OH at C-11 and α-H at C-20 in this compound are critical for its SIK1 activation, as seen in molecular docking studies .
  • Ester groups at C-19/C-20 enhance membrane permeability, contributing to its superior anticancer activity compared to Phanginin R and T .

Functional Comparison

Anticancer Activity

All cassane diterpenoids exhibit cytotoxicity, but potency varies with structural nuances:

Compound IC50 (μM) Notable Cell Lines Evidence ID
This compound 5–10 A2780, HEY, AGS, A549
Phanginin I 10–15 KB (oral epidermoid carcinoma)
Caesalsappanin M 15–20 MCF-7 (breast), HCT-116 (colon)
Phanginin T >20 Weak activity across tested lines

Key Insights :

  • This compound’s broad-spectrum cytotoxicity is attributed to its ability to induce pro-apoptotic pathways (e.g., caspase-3 activation) .
  • Reduced activity in Phanginin T correlates with its C-20 configuration, which hinders target binding .
Metabolic Regulation

This compound is unique in its antidiabetic effects:

  • SIK1 Activation : this compound increases SIK1 phosphorylation by 119% in hepatocytes, suppressing gluconeogenic genes (PEPCK, G6Pase) via PDE4 activation .
  • In Vivo Efficacy : Acute oral administration (100 mg/kg) reduces blood glucose in ob/ob mice by 46%, outperforming metformin in hepatic cAMP reduction .

In contrast, analogues like Phanginin F and I lack reported effects on glucose metabolism, likely due to absence of the C-11 β-OH/C-20 α-H motif required for SIK1 interaction .

Mechanistic Divergence

  • This compound : Dual mechanism—cytotoxicity via mitochondrial apoptosis and antidiabetic action via SIK1/PDE4 .
  • Phanginin R: Limited to pro-apoptotic effects, possibly due to lower bioavailability .

Biological Activity

Phanginin A is a natural compound derived from the seeds of Caesalpinia sappan Linn, recognized for its diverse biological activities. Recent studies have highlighted its significant role in modulating metabolic processes, particularly through the activation of salt-inducible kinase 1 (SIK1), which is crucial in regulating gluconeogenesis. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on glucose metabolism, and potential therapeutic applications.

Activation of SIK1

This compound has been shown to activate SIK1, leading to various downstream effects that inhibit gluconeogenesis. The activation mechanism involves:

  • Phosphorylation of SIK1 : this compound significantly increases SIK1 phosphorylation in both in vitro and in vivo settings, as demonstrated in studies involving primary mouse hepatocytes and ob/ob mice models .
  • Regulation of the cAMP/PKA/CREB Pathway : The compound enhances phosphodiesterase 4 (PDE4) activity, which subsequently reduces cyclic adenosine monophosphate (cAMP) levels, inhibiting the cAMP/PKA/CREB signaling pathway critical for gluconeogenesis .

Inhibition of Gluconeogenesis

The biological activity of this compound extends to its ability to suppress gluconeogenesis effectively. Key findings include:

  • Experimental Evidence : Studies reveal that this compound treatment leads to a marked decrease in glucose production in cultured hepatocytes and in ob/ob mice, indicating its potential as a therapeutic agent for managing hyperglycemia .
  • Long-term Effects : Chronic administration of this compound has shown to improve glucose tolerance and reduce blood lipid levels in ob/ob mice, suggesting beneficial effects on metabolic disorders associated with type 2 diabetes .

Summary of Key Studies

StudyObjectiveKey Findings
Investigate the effects of this compound on gluconeogenesisThis compound activates SIK1, reduces gluconeogenesis via PDE4 activity
Explore the mechanism behind SIK1 activationIncreased SIK1 phosphorylation correlates with decreased cAMP levels
Structural-activity relationship studiesIdentified derivatives of this compound that enhance SIK1 signaling

Case Studies

  • Case Study 1 : In a controlled study using primary mouse hepatocytes, this compound was administered at varying concentrations. Results indicated a dose-dependent increase in SIK1 phosphorylation and a corresponding decrease in glucose output.
  • Case Study 2 : In vivo experiments with ob/ob mice demonstrated that long-term treatment with this compound led to significant reductions in fasting blood glucose levels and improved insulin sensitivity compared to control groups.

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